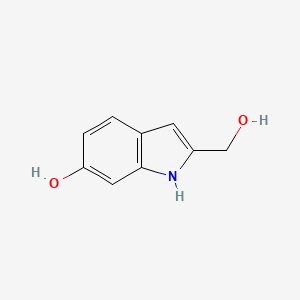

2-(Hydroxymethyl)-1H-indol-6-OL

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-1H-indol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-5-7-3-6-1-2-8(12)4-9(6)10-7/h1-4,10-12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKABJVAXPXIDGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxymethyl 1h Indol 6 Ol and Its Derivatives

Foundational Synthetic Strategies for Indole (B1671886) Construction

The assembly of the indole core is the initial and most critical phase in the synthesis of 2-(hydroxymethyl)-1H-indol-6-ol. A multitude of strategies, ranging from historical name reactions to modern catalytic methods, can be employed for this purpose.

Classical and Non-Classical Approaches to Indole Core Synthesis

The synthesis of the indole ring system has a rich history, with several classical methods still in widespread use. These methods, often named after their developers, provide reliable pathways to a variety of indole structures. nih.gov

Classical Indole Syntheses:

Fischer Indole Synthesis: This venerable method involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. It is one of the most widely applied methods for indole synthesis. nih.gov

Reissert Synthesis: This approach utilizes the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form indole-2-carboxylic acid, which can be a precursor for further functionalization. rsc.org

Bischler-Möhlau Indole Synthesis: This reaction creates indoles from α-halo-ketones and an excess of aniline (B41778). A modified version of this reaction using 3-aminophenol (B1664112) and benzoin (B196080) has been shown to produce a mixture of 4-hydroxy and 6-hydroxyindoles. researchgate.net

Madelung Synthesis: Involving the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base, this method is suitable for certain substitution patterns.

Leimgruber-Batcho Indole Synthesis: A two-step procedure that is particularly useful for the synthesis of indoles unsubstituted at the 2- and 3-positions. It begins with the formation of an enamine from an o-nitrotoluene and a formamide (B127407) acetal, followed by reductive cyclization. rsc.org

Bartoli Indole Synthesis: This method provides access to 7-substituted indoles through the reaction of a nitro- or nitroso-arene with a vinyl Grignard reagent. rsc.org

Cadogan Indole Synthesis: This reaction involves the reductive cyclization of o-nitrophenyl-substituted compounds. rsc.org

In addition to these classical routes, modern organic synthesis has introduced a plethora of non-classical and transition-metal-catalyzed approaches . These contemporary methods often offer milder reaction conditions, greater functional group tolerance, and improved efficiency. rsc.orgindianchemicalsociety.com Recent advancements include one-pot and tandem strategies that integrate redox and hydrogenation reactions, as well as photochemical and electrochemical techniques for the selective conversion of precursors like nitroarenes into functionalized indoles. rsc.org C-H activation has also emerged as a powerful tool for constructing the indole scaffold. indianchemicalsociety.com

Multi-Step Synthetic Sequences from Precursors

The synthesis of a specifically substituted indole like this compound often necessitates a multi-step approach starting from simple, readily available precursors. These sequences are designed to build the indole core while incorporating, or setting the stage for, the desired functional groups. rsc.org

One effective strategy involves the use of multi-component reactions (MCRs), which allow for the construction of complex molecules in a single operation, thereby increasing efficiency and reducing waste. rsc.orgnih.govtandfonline.com For instance, a novel indole isocyanide has been synthesized and utilized in various MCRs to create a library of diverse and complex indole derivatives. rsc.org Another approach involves the [3+2] annulation of anilines and 2-bromocyclopropenes, catalyzed by a nickel complex, to yield multifunctionalized indoles with high regioselectivity. acs.org

A catalyst-free method for the synthesis of 6-hydroxyindoles has been developed, starting from carboxymethyl cyclohexadienones and primary amines. acs.org This reaction proceeds through an aza-Michael addition of an in-situ generated enamine, followed by rearomatization to furnish the 6-hydroxyindole (B149900) core. This method is versatile, accommodating anilines, aliphatic amines, and even ammonia. acs.org

Regioselective Functionalization of the Indole Ring System

Once the indole core is established, or during its construction, the precise placement of the hydroxymethyl group at position 2 and the hydroxyl group at position 6 is required. The inherent reactivity of the indole ring, particularly its electron-rich nature, dictates the strategies for such functionalizations. rsc.org

Introduction of the Hydroxymethyl Group at Position 2

The C2 position of the indole ring is generally less nucleophilic than the C3 position. However, after the N-H proton, the C2-hydrogen is the next most acidic, allowing for lithiation at this position using strong bases like butyl lithium, especially on N-protected indoles. wikipedia.org This C2-lithiated species can then react with an electrophile like formaldehyde (B43269) to introduce the hydroxymethyl group.

Alternative strategies for C2-functionalization include:

Reduction of Indole-2-carboxylates: A common and reliable method is the reduction of an indole-2-carboxylic acid ester. The ester group can be introduced via various indole syntheses (e.g., the Reissert synthesis) and then reduced to the primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Direct C2-allylation: A branch-selective allylation using allylboronic acids on 3-chloroindole derivatives can create a C2-quaternary center, which could be further manipulated. nih.gov

Oxidative Heck Reaction: While typically favoring the C3 position, the use of specific ligands, such as sulfoxide-2-hydroxypyridine (SOHP), can switch the regioselectivity of the palladium-catalyzed oxidative Heck reaction to favor the C2 position. scispace.comrsc.org

Strategies for Hydroxylation at Position 6

Introducing a hydroxyl group at the C6 position of the indole ring requires specific synthetic design, as direct electrophilic hydroxylation is often not regioselective.

Common strategies include:

Starting with a Pre-functionalized Benzene (B151609) Ring: The most straightforward approach is to begin the indole synthesis with a benzene derivative that already contains the hydroxyl group (or a protected precursor like a methoxy (B1213986) group) at the meta-position relative to the point of cyclization. For example, using 3-methoxyaniline in a Fischer indole synthesis would lead to a 6-methoxyindole, which can then be demethylated to the 6-hydroxyindole.

Bischler-Möhlau Reaction: As mentioned earlier, the condensation of m-aminophenol with benzoins can directly yield 6-hydroxyindoles, although it may produce isomeric mixtures. researchgate.net

Catalyst-free Condensation: The reaction between carboxymethyl cyclohexadienones and amines provides a direct route to 6-hydroxyindoles. acs.org

Remote C-H Functionalization: Advanced catalytic methods are being developed to achieve functionalization at more remote positions of the indole ring. For instance, a metal-free, Brønsted acid-catalyzed reaction has been shown to functionalize the C6 position of 2,3-disubstituted indoles. frontiersin.org Similarly, ruthenium(II)-catalyzed C6 alkylation of indole-7-carboxamides has been demonstrated. researchgate.net Although these examples are for alkylation, they highlight the potential for developing C6-hydroxylation methods.

Modification of Indole Derivatives via Electrophilic Substitution

The indole ring is highly susceptible to electrophilic substitution, with the C3 position being the most reactive site. However, the presence of activating groups, such as a hydroxyl or methoxy group at C6, can influence the regioselectivity. The presence of a 6-methoxy group activates the indole nucleus, making direct substitution at the C2 position a more competitive process. rsc.org

Data Tables

Table 1: Comparison of Classical Indole Synthesis Methods

| Synthesis Method | Key Reactants | Typical Product Feature | Reference |

| Fischer | Arylhydrazine, Aldehyde/Ketone | Versatile substitution | nih.gov |

| Reissert | o-Nitrotoluene, Diethyl oxalate | Indole-2-carboxylic acid | rsc.org |

| Bischler-Möhlau | α-Halo-ketone, Aniline | 2,3-disubstituted indoles | researchgate.net |

| Leimgruber-Batcho | o-Nitrotoluene, Formamide acetal | Unsubstituted C2/C3 | rsc.org |

| Bartoli | Nitroarene, Vinyl Grignard | 7-substituted indoles | rsc.org |

Table 2: Selected Modern Methods for Indole Synthesis and Functionalization

| Reaction Type | Key Reagents/Catalyst | Position(s) Functionalized | Reference |

| Multi-component Reaction | Indole isocyanide | Diverse substitution | rsc.orgnih.gov |

| [3+2] Annulation | Aniline, 2-Bromocyclopropene / Ni(II) | C2, C3 | acs.org |

| Catalyst-free Condensation | Carboxymethyl cyclohexadienone, Amine | C6-OH | acs.org |

| Remote C-H Functionalization | β,γ-unsaturated α-ketoester / Brønsted acid | C6 | frontiersin.org |

| Regioselective Heck Reaction | Alkene / Pd(II) with SOHP ligand | C2 | scispace.comrsc.org |

Alkylation and Reductive Methods for Substituent Incorporation

The introduction of substituents onto the indole core is a pivotal step in the synthesis of complex indole derivatives. For a molecule such as this compound, methods for incorporating the hydroxymethyl group at the C2 position are of particular interest.

A common and effective strategy involves a two-step process: formylation of the indole ring followed by reduction. The Vilsmeier-Haack reaction is a classical and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles. chemistrysteps.comwikipedia.orgambeed.com This reaction typically employs a phosphine (B1218219) oxide and dimethylformamide (DMF) to generate the Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile. chemistrysteps.com For a 6-hydroxyindole derivative, the C2 position is a nucleophilic site, making it susceptible to electrophilic substitution. The reaction mechanism involves the attack of the indole on the Vilsmeier reagent, followed by hydrolysis to yield the 2-formylindole. wikipedia.org

Once the 2-formyl-6-hydroxyindole is obtained, the aldehyde functionality can be readily reduced to the corresponding primary alcohol, yielding this compound. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically effective for this transformation.

Alternatively, direct C2-alkylation can be achieved through the lithiation of the indole at the C2 position, followed by a reaction with an appropriate electrophile, such as formaldehyde. This approach, however, often requires careful control of reaction conditions to achieve the desired regioselectivity. beilstein-journals.org Modern catalytic methods employing transition metals like rhodium and cobalt have also been developed for the C2-alkylation of indoles, offering alternative routes for substituent incorporation. beilstein-journals.orgrsc.orgnih.gov

Advanced Synthetic Protocols and Catalysis

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally benign methods for the synthesis of indole derivatives. These include catalyst-free reactions and sophisticated catalytic cyclizations.

Catalyst-Free Condensation Reactions for Hydroxyindoles

A notable advancement in the synthesis of hydroxyindoles is the development of catalyst-free condensation reactions. One such method involves the reaction of carboxymethyl cyclohexadienones with primary amines to afford 6-hydroxyindoles. acs.org This approach is attractive due to its operational simplicity and the avoidance of potentially toxic and expensive metal catalysts. The reaction proceeds through an initial condensation to form an enamine, followed by an intramolecular aza-Michael addition and subsequent rearomatization to furnish the 6-hydroxyindole core. acs.org

Another classical yet relevant method is the Bischler-Möhlau reaction, which involves the condensation of an α-halo-ketone with an excess of aniline or a substituted aniline. A modified version of this reaction, using 3-aminophenol and benzoins under acidic catalysis, has been employed for the synthesis of 4- and 6-hydroxyindoles. researchgate.netresearchgate.net By carefully controlling the reaction temperature, it is possible to improve yields and minimize the formation of tarry byproducts, making it a viable route for the preparation of the 6-hydroxyindole scaffold. researchgate.netresearchgate.net

Intramolecular Reductive Cyclization Strategies

Intramolecular reductive cyclization represents another powerful strategy for the construction of the indole nucleus. A common approach involves the use of o-nitrostyrene derivatives as precursors. The nitro group can be reduced to an amino group, which can then undergo a cyclization reaction with a suitably positioned functional group on the styrene (B11656) side chain to form the indole ring. While specific examples leading directly to this compound are not prevalent, the general principle is well-established. For instance, the reductive cyclization of a suitably substituted 2-nitrostyrene bearing a precursor to the hydroxymethyl group at the appropriate position could be envisioned as a potential synthetic route.

Optimization and Scalability Considerations in Synthetic Chemistry

The successful transition of a synthetic route from a laboratory scale to industrial production hinges on careful optimization of reaction conditions and the implementation of efficient purification and isolation techniques.

Reaction Condition Control (Temperature, Solvent Selection)

The control of reaction parameters such as temperature and solvent is crucial for maximizing the yield and purity of the desired product. In many indole syntheses, including the modified Bischler reaction, temperature control is critical to prevent the formation of undesirable side products and tars. researchgate.netresearchgate.net The selection of an appropriate solvent can significantly influence reaction rates, selectivity, and the ease of product isolation. The solubility of reactants, intermediates, and the final product in the chosen solvent system must be carefully considered to ensure a homogeneous reaction mixture and to facilitate subsequent purification steps.

The following table provides an example of how reaction conditions can be optimized for the synthesis of 6-hydroxyindoles.

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Toluene | 80 | 65 |

| 2 | Dioxane | 100 | 72 |

| 3 | Ethanol | Reflux | 78 |

| 4 | Acetonitrile | 80 | 60 |

| This table is illustrative and based on general findings in indole synthesis optimization. |

Purity Enhancement and Isolation Techniques (e.g., Chromatography, Recrystallization)

The purification of the final product and intermediates is a critical aspect of any synthetic process. For hydroxyindoles, which can be prone to oxidation, gentle and efficient purification methods are necessary. Column chromatography is a widely used technique for the separation of closely related compounds, such as isomers. For example, the separation of 4-hydroxy and 6-hydroxyindoles synthesized via the Bischler reaction has been successfully achieved using column chromatography with a mixture of solvents like dichloromethane (B109758) and hexane. researchgate.netresearchgate.net

Recrystallization is another powerful technique for purifying solid compounds. This method relies on the differential solubility of the desired compound and impurities in a particular solvent at different temperatures. For scaling up production, developing a robust recrystallization protocol is often more cost-effective and practical than large-scale chromatography. The choice of solvent is paramount for successful recrystallization, and a systematic screening of various solvents is often necessary to identify the optimal conditions.

For large-scale industrial production, more advanced purification techniques such as tangential flow filtration and multi-step chromatography may be employed to achieve the high purity required for pharmaceutical applications. researchgate.netresearchgate.net

Spectroscopic and Structural Elucidation of 2 Hydroxymethyl 1h Indol 6 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

A hypothetical ¹H NMR spectrum of 2-(Hydroxymethyl)-1H-indol-6-ol would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton and the presence of neighboring functional groups.

Expected ¹H NMR Spectral Features:

Indole (B1671886) NH Proton: A broad singlet is anticipated for the N-H proton of the indole ring, typically appearing in the downfield region (δ 8.0-11.0 ppm), due to its acidic nature and involvement in hydrogen bonding.

Aromatic Protons: The protons on the benzene (B151609) ring of the indole nucleus would appear in the aromatic region (δ 6.5-7.5 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, or singlets) would depend on their position relative to the hydroxyl and the rest of the indole structure. For instance, the proton at C7 would likely be a doublet, coupled to the proton at C5. The proton at C4 would also be a doublet, coupled to the proton at C5. The proton at C5 would appear as a doublet of doublets.

C3-H Proton: The proton at the C3 position of the pyrrole (B145914) ring would likely be a singlet or a finely split multiplet, appearing in the region of δ 6.0-6.5 ppm.

Hydroxymethyl Protons (-CH₂OH): The two protons of the hydroxymethyl group at C2 would be expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. The hydroxyl proton itself would likely be a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

Phenolic OH Proton: The proton of the hydroxyl group at C6 would also present as a broad singlet, with its chemical shift influenced by solvent and hydrogen bonding.

A hypothetical data table for the ¹H NMR spectrum is presented below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-1 (NH) | 8.0 - 11.0 | br s | - |

| H-4 | 6.8 - 7.2 | d | ~8.0 |

| H-5 | 6.6 - 7.0 | dd | ~8.0, ~2.0 |

| H-7 | 6.9 - 7.3 | d | ~2.0 |

| H-3 | 6.0 - 6.5 | s | - |

| -CH₂OH (C2) | 4.5 - 5.0 | s | - |

| -CH₂OH (C2) | Variable | br s | - |

| -OH (C6) | Variable | br s | - |

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Spectral Features:

Indole Ring Carbons: The eight carbon atoms of the indole ring would have characteristic chemical shifts. The carbons bearing heteroatoms (C2, C6, C7a, C3a) would have distinct shifts. For example, C2, attached to the hydroxymethyl group and nitrogen, and C6, attached to the hydroxyl group, would be significantly affected.

Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group would be expected in the range of δ 60-70 ppm.

A hypothetical data table for the ¹³C NMR spectrum is presented below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | 140 - 150 |

| C-3 | 100 - 110 |

| C-3a | 125 - 135 |

| C-4 | 110 - 120 |

| C-5 | 115 - 125 |

| C-6 | 150 - 160 |

| C-7 | 95 - 105 |

| C-7a | 130 - 140 |

| -CH₂OH | 60 - 70 |

Two-Dimensional (2D) NMR Techniques for Connectivity and Assignment

To unambiguously assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential.

COSY: This experiment would reveal proton-proton couplings, helping to establish the connectivity between adjacent protons, for instance, within the benzene ring.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom based on the assignment of its attached proton.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy and Characteristic Bands

The FT-IR spectrum of this compound would be expected to show absorption bands corresponding to the various functional groups.

Expected FT-IR Characteristic Bands:

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3200 | O-H stretch (alcohol & phenol) | -OH |

| 3400 - 3300 | N-H stretch | Indole N-H |

| 3100 - 3000 | C-H stretch (aromatic) | Aromatic C-H |

| 2950 - 2850 | C-H stretch (aliphatic) | -CH₂- |

| 1620 - 1580 | C=C stretch | Aromatic C=C |

| 1470 - 1430 | C=C stretch | Indole ring |

| 1260 - 1000 | C-O stretch | Alcohol & Phenol |

| 850 - 750 | C-H out-of-plane bend | Aromatic C-H |

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Fingerprints

FT-Raman spectroscopy is a complementary technique to FT-IR. While polar bonds like O-H and N-H give strong signals in IR, non-polar bonds and symmetric vibrations often show strong signals in Raman spectra.

Expected FT-Raman Vibrational Fingerprints:

The aromatic C=C stretching vibrations of the indole ring would be expected to be strong in the Raman spectrum, providing a characteristic fingerprint for the core structure.

The symmetric stretching of the C-C bonds in the ring would also be prominent.

While O-H and N-H stretches are typically weak in Raman, their presence might be observed.

The combination of these spectroscopic techniques would be indispensable for the definitive structural elucidation and characterization of this compound, should experimental data become available in the future.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

The electronic transitions of this compound, which dictate its interaction with ultraviolet and visible light, are governed by the conjugated π-system of the indole ring, influenced by the hydroxyl and hydroxymethyl substituents.

The UV-Vis spectrum of an indole derivative is characterized by electronic transitions within the aromatic system. For this compound, the absorption bands are expected to arise from π → π* transitions. The indole nucleus itself typically displays two main absorption bands. The first, appearing at higher energy (around 200-230 nm), corresponds to the ¹Lₐ band, while the second, at lower energy (around 260-290 nm), is the ¹Lₑ band.

The presence of hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups as substituents on the indole ring will influence these transitions. The hydroxyl group at the 6-position, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima due to its electron-donating mesomeric effect, which extends the conjugation of the π-system. The hydroxymethyl group at the 2-position is anticipated to have a lesser, but still noticeable, effect on the electronic spectrum.

For comparison, various 6-hydroxyindoles have been synthesized and their spectroscopic properties studied. For instance, 1-(pyridin-2-yl)-1H-indol-6-ol shows absorption maxima that are influenced by its extensive conjugation. While the exact absorption maxima for this compound are not documented in available literature, a theoretical estimation based on its structure is presented in the table below.

| Transition | Expected Wavelength (λmax) Range (nm) | Associated Chromophore |

|---|---|---|

| π → π | 270 - 300 | Indole Ring with -OH and -CH₂OH substituents |

| π → π | 210 - 240 | Indole Ring |

The electronic absorption of a molecule is directly related to the energy difference between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, particularly involving the nitrogen atom and the carbon atoms of the pyrrole moiety, as well as the oxygen of the hydroxyl group. The LUMO is anticipated to be a π* orbital distributed over the aromatic system.

The energy of the electronic transition (ΔE) is inversely proportional to the wavelength of absorbed light (λ), as described by the equation ΔE = hc/λ, where h is Planck's constant and c is the speed of light. A smaller HOMO-LUMO energy gap results in absorption at longer wavelengths. The electron-donating hydroxyl group at the 6-position raises the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and leading to the

Computational and Theoretical Investigations of 2 Hydroxymethyl 1h Indol 6 Ol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are foundational to understanding a molecule's intrinsic properties.

Conformational Analysis and Potential Energy Surfaces

The presence of a rotatable hydroxymethyl group (-CH₂OH) suggests that 2-(Hydroxymethyl)-1H-indol-6-OL can exist in multiple conformations. A conformational analysis would involve mapping the potential energy surface by systematically rotating this group to identify the most stable, low-energy arrangements. This analysis is critical for understanding how the molecule's shape influences its interactions and reactivity. To date, no such conformational analysis for this compound has been published.

Electronic Structure and Reactivity Studies

The electronic properties of a molecule govern its reactivity and interactions.

Mulliken Population Analysis for Atomic Charge Distribution

Mulliken population analysis is a computational method used to estimate the partial atomic charges in a molecule, providing a way to quantify the electron distribution. uni-muenchen.de This analysis is crucial for understanding the molecule's reactivity, intermolecular interactions, and electrostatic potential.

In this compound, the distribution of atomic charges is significantly influenced by the substituents. The hydroxyl (-OH) group at the C6 position is an electron-donating group, which increases the electron density on the benzene (B151609) ring of the indole (B1671886) nucleus. Conversely, the hydroxymethyl (-CH2OH) group at the C2 position can exhibit a mild electron-withdrawing effect.

While specific Mulliken charge values for this compound require dedicated quantum chemical calculations, general trends can be inferred from studies on substituted indoles. arxiv.org The oxygen and nitrogen atoms are expected to carry the most negative charges due to their high electronegativity. The hydrogen atoms, particularly those of the hydroxyl and amine groups, will exhibit positive charges, making them potential hydrogen bond donors. The carbon atoms of the indole ring will have varied charges, with those adjacent to the heteroatoms and substituents being more significantly affected.

Table 1: Predicted Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Predicted Charge (e) | Rationale |

| N1 (Pyrrole Ring) | Negative | High electronegativity |

| O (in -OH at C6) | Negative | High electronegativity |

| O (in -CH2OH at C2) | Negative | High electronegativity |

| H (on N1) | Positive | Attached to electronegative N |

| H (on -OH at C6) | Positive | Attached to electronegative O |

| C2 | Positive | Attached to electronegative N and -CH2OH group |

| C6 | Negative | Increased electron density from -OH group |

Note: The values in this table are qualitative predictions based on the known effects of substituents on the electronic structure of the indole ring.

Molecular Orbital Studies on Indole Ring Reactivity and Substituent Effects

The reactivity of a molecule is intimately linked to its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net

In indole derivatives, the HOMO is typically a π-orbital distributed over the indole ring, while the LUMO is a π*-orbital. The presence of substituents can significantly alter the energies of these orbitals and, consequently, the reactivity of the molecule.

The electron-donating -OH group at the C6 position is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The hydroxymethyl group at C2, while having a less pronounced effect, can influence the localization of the frontier orbitals. Computational studies on substituted indoles have shown that electron-donating groups generally decrease the HOMO-LUMO gap, leading to a bathochromic (red) shift in the UV-Vis absorption spectrum. chemrxiv.org Conversely, electron-withdrawing groups tend to lower the energies of both HOMO and LUMO, with a more significant effect on the LUMO. nih.gov

For this compound, the interplay of the two substituents would result in a unique electronic structure. The -OH group's donating effect likely dominates, leading to a smaller HOMO-LUMO gap compared to unsubstituted indole, suggesting enhanced reactivity.

Table 2: Predicted Frontier Orbital Properties of this compound

| Property | Predicted Trend | Implication |

| HOMO Energy | Increased (relative to indole) | More susceptible to electrophilic attack |

| LUMO Energy | Slightly lowered | Can act as an electron acceptor |

| HOMO-LUMO Gap | Decreased (relative to indole) | Higher reactivity and potential for biological activity |

Vibrational Analysis through Theoretical Calculations

Vibrational spectroscopy, coupled with theoretical calculations, provides a powerful tool for elucidating the structure and bonding of molecules.

Normal Coordinate Analysis (NCA) and Potential Energy Distribution (PED)

Normal Coordinate Analysis (NCA) is a computational method used to describe the vibrational motions of a molecule. taylorandfrancis.com It involves the calculation of the vibrational frequencies and the corresponding normal modes, which are the collective motions of the atoms for each vibration. The Potential Energy Distribution (PED) is then used to assign the calculated vibrational frequencies to specific types of molecular motions, such as stretching, bending, and torsion. capes.gov.br

For a molecule like this compound, NCA and PED analysis would allow for the detailed assignment of its infrared (IR) and Raman spectra. Key vibrational modes would include the N-H stretching of the pyrrole (B145914) ring, the O-H stretching of the hydroxyl and hydroxymethyl groups, the C-H stretching of the aromatic ring, and various ring stretching and deformation modes. Studies on indole and its derivatives have established a reliable force field for the indole ring, which can be extended to substituted compounds. capes.gov.brnii.ac.jp

Scaling of Theoretical Wavenumbers for Comparison with Experimental Data

Theoretical vibrational frequencies calculated using methods like Density Functional Theory (DFT) are often systematically higher than the experimental values. nih.gov This discrepancy arises from the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve the agreement between theoretical and experimental data, a scaling factor is typically applied to the calculated wavenumbers. nih.gov

The scaling factor is determined by comparing the calculated and experimental frequencies for a set of well-characterized molecules. For indole derivatives, specific scaling factors have been developed for different types of vibrations (e.g., stretching, bending) and different levels of theory. nih.gov By applying these scaling factors, a more accurate prediction of the vibrational spectrum of this compound can be achieved, aiding in the interpretation of experimental spectroscopic data.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation provide a means to explore the behavior and interactions of molecules at an atomic level.

In Silico Exploration of Molecular Interactions

In silico methods, such as molecular docking, are invaluable for predicting how a molecule might interact with a biological target, such as a protein or enzyme. researchgate.net These methods can help to identify potential binding modes and estimate the binding affinity.

For this compound, molecular docking studies could be employed to investigate its potential interactions with various biological targets. The hydroxyl and hydroxymethyl groups, with their ability to form hydrogen bonds, would likely play a crucial role in these interactions. The indole ring itself can participate in π-π stacking and hydrophobic interactions. Such in silico studies can guide the design of new indole derivatives with improved biological activity. nih.govnih.gov

2D Molecular Similarity and Descriptor-Based Analyses

Computational and theoretical chemistry provide powerful tools for the in-silico analysis of chemical compounds. These methods are instrumental in predicting molecular properties, understanding structure-activity relationships, and guiding drug discovery efforts. For the compound this compound, a comprehensive search of scientific literature and chemical databases indicates a lack of specific published studies focusing on its 2D molecular similarity and detailed descriptor-based analyses.

Molecular similarity analysis, often quantified using metrics like the Tanimoto coefficient, compares the structural features of one molecule to others in a database. Such analyses are fundamental in virtual screening to identify compounds with a higher probability of exhibiting similar biological activities. At present, there are no dedicated studies reporting the 2D molecular similarity of this compound against known bioactive compounds or chemical libraries.

Descriptor-based analyses involve the calculation of various physicochemical, topological, and electronic properties, which can be used to build predictive models for biological activity or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. While direct and specific descriptor-based research on this compound is not available, data for structurally related indole derivatives can offer some insights. For instance, computational data for isomers and analogs are often available in chemical databases.

As an illustrative example, the public chemical database PubChem contains computed property data for a structurally similar, albeit different, compound: (2S)-2-(hydroxymethyl)-2,3-dihydro-1H-indol-5-ol. It is crucial to note that this is a dihydroindole (a saturated pyrrole ring) with the hydroxyl group at the 5-position, which will lead to different descriptor values compared to the aromatic 1H-indole with 6-OL substitution. The computed molecular

Exploration of Biological Activities and Underlying Mechanisms for Indole Derivatives

Broad Spectrum Biological Relevance of Indole (B1671886) Scaffolds in Chemical Biology

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with significant biological activities. mdpi.comresearchgate.net This heterocyclic aromatic compound, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, serves as a versatile template for the design of new therapeutic agents. mdpi.com Indole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. mdpi.comresearchgate.net Their structural resemblance to endogenous molecules, such as the amino acid tryptophan, allows them to interact with a variety of biological targets with high affinity and specificity.

The ubiquity of the indole nucleus in biologically active molecules, from the neurotransmitter serotonin (B10506) to the anti-cancer drug vincristine, underscores its importance in chemical biology. nih.gov Researchers continue to explore the chemical space around the indole core, modifying it with different functional groups to modulate its biological activity and pharmacokinetic properties, aiming to develop novel drugs for a multitude of diseases. mdpi.com

Mechanistic Investigations of Indole Derivative Interactions with Biological Targets

The diverse biological effects of indole derivatives stem from their ability to interact with a wide array of molecular targets. Understanding these interactions at a molecular level is crucial for the rational design of new and more effective drugs.

Enzyme and Receptor Binding Studies

Indole derivatives have been shown to bind to various enzymes and receptors, thereby modulating their activity. For instance, certain indole-2-carboxamide derivatives have been identified as allosteric modulators of the cannabinoid receptor 1 (CB1), presenting new avenues for therapeutic intervention. nih.gov The binding affinity and modulatory effects are highly dependent on the substitution pattern on the indole ring. nih.gov Similarly, other indole derivatives have shown binding affinity for targets like the 5-hydroxytryptamine receptor 1A.

Modulatory Effects on Key Biological Pathways (e.g., Kinase Inhibition, DNA Topoisomerase Inhibition, Tubulin Inhibition)

Indole derivatives can exert their biological effects by interfering with critical cellular pathways:

Kinase Inhibition: Many indole derivatives have been developed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. For example, novel indole derivatives have been synthesized and evaluated as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), showing significant antiproliferative effects against cancer cells. mdpi.com

DNA Topoisomerase Inhibition: Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. nih.gov Some indole derivatives, particularly indolocarbazoles, act as potent inhibitors of DNA topoisomerase I or II, leading to DNA damage and apoptosis in cancer cells. nih.gov

Tubulin Inhibition: Tubulin is the protein subunit of microtubules, which are critical for cell division. A significant number of indole-based compounds have been identified as tubulin polymerization inhibitors. nih.gov These compounds bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govbohrium.comnih.gov

Structure-Activity Relationship (SAR) Investigations for Target Specificity

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For indole derivatives, SAR studies have revealed key structural features necessary for potent and selective activity against various targets. For example, in the development of HIV-1 fusion inhibitors, the linkage between indole rings and the nature of substituents were found to be critical for activity. nih.gov Similarly, SAR studies on indole-2-carboxamides as CB1 receptor modulators have shown that substituents at the C3 position of the indole ring significantly impact their allosteric effects. nih.gov These studies provide a roadmap for optimizing the lead compounds to enhance their therapeutic potential. researchgate.net

In Vitro Biological Evaluation Methodologies for Indole Derivatives

A variety of in vitro methods are employed to assess the biological activities of newly synthesized indole derivatives. These assays are crucial for the initial screening and characterization of these compounds.

Assessment of Antimicrobial and Antifungal Properties

The antimicrobial and antifungal activities of indole derivatives are commonly evaluated using standard microbiological techniques. The minimum inhibitory concentration (MIC) is a key parameter determined through methods like broth microdilution or agar (B569324) dilution assays. nih.govnih.gov These tests measure the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Recent studies have shown that indole derivatives exhibit activity against a range of pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and pathogenic fungi such as Candida albicans. nih.govnih.gov For instance, some indole-triazole derivatives have demonstrated promising antibacterial and antifungal activities with MIC values as low as 3.125 µg/mL. nih.gov The cup-plate method is another technique used to screen for antifungal activity, where the zone of inhibition around a well containing the test compound is measured. tsijournals.com

Below are illustrative tables of the types of data generated in such studies for various indole derivatives. It is important to note that this data is for related indole compounds and not for 2-(Hydroxymethyl)-1H-indol-6-OL, for which specific data is not available.

Table 1: Illustrative Antimicrobial Activity of Indole Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indole-Triazole Derivative | S. aureus | 3.125-50 | nih.gov |

| Indole-Triazole Derivative | MRSA | 3.125-50 | nih.gov |

| Indole-Triazole Derivative | E. coli | 3.125-50 | nih.gov |

Table 2: Illustrative Antifungal Activity of Indole Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indole-Triazole Derivative | C. albicans | 3.125-50 | nih.gov |

| Indole-Triazole Derivative | C. krusei | 3.125-50 | nih.gov |

Examination of Anti-Inflammatory Potential

The anti-inflammatory effects of indole-containing compounds are often attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. numberanalytics.com For instance, some indole derivatives have demonstrated the ability to suppress the production of inflammatory cytokines. The regulation of transcription factors such as NF-κB, a key orchestrator of the inflammatory response, is another mechanism by which these compounds may exert their effects. nih.gov

Table 1: Illustrative Anti-Inflammatory Activity of an Indole-Related Compound Note: The following data is for a related compound and is provided for illustrative purposes, as specific data for this compound is not available.

| Compound/Activity | IC50 (µM) | Target | Reference |

|---|---|---|---|

| 6-Hydroxy-2,7-dimethoxy-1,4-phenanthraquinone | 0.08 | COX-2 | numberanalytics.com |

| 6-Hydroxy-2,7-dimethoxy-1,4-phenanthraquinone | 0.27 | COX-1 | numberanalytics.com |

This interactive table showcases the inhibitory concentrations of a compound against key inflammatory enzymes.

Exploration of Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key contributor to cellular damage and various pathologies. Indole derivatives, particularly those with hydroxyl substitutions on the benzene ring, are recognized for their antioxidant potential. The 6-hydroxy group in this compound suggests a capacity for free radical scavenging.

The antioxidant activity of phenolic compounds, including hydroxyindoles, is often attributed to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The resulting radical is stabilized by resonance within the aromatic ring system. Common in vitro assays to evaluate antioxidant potential include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.gov

Table 2: Common In Vitro Antioxidant Assays This table outlines common methods used to assess antioxidant activity.

| Assay | Principle |

|---|---|

| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom and decolorize the stable DPPH radical. |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). |

| ABTS Radical Cation Decolorization Assay | Evaluates the scavenging of the ABTS radical cation. nih.gov |

This interactive table describes the principles behind various antioxidant assays.

Acetylcholinesterase Inhibitory Activities

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. A number of indole-containing compounds have been explored as potential AChE inhibitors. accscience.commdpi.com

The mechanism of AChE inhibition by indole derivatives can involve interactions with the catalytic or peripheral anionic sites of the enzyme. acs.org The specific structural features of the indole derivative will dictate the nature and strength of these interactions. While no specific data for this compound is available, the general potential of the indole class is an area of active research.

Table 3: Illustrative Acetylcholinesterase Inhibitory Activity of a Tryptamine (B22526) Derivative Note: The following data is for a related compound and is provided for illustrative purposes, as specific data for this compound is not available.

| Compound | Concentration (µM) | % AChE Inhibition | Reference |

|---|---|---|---|

| 6-bromotryptamine A | 50 | ~55% | nih.gov |

This interactive table shows the acetylcholinesterase inhibitory activity of a tryptamine derivative.

Studies on Antidiabetic and Antimalarial Effects

The diverse biological activities of indole derivatives extend to metabolic and infectious diseases. While specific studies on this compound for antidiabetic and antimalarial effects are not prominent in the literature, the broader class of indole alkaloids has shown promise in these areas.

In the context of diabetes, some indole compounds have been investigated for their ability to modulate glucose metabolism. numberanalytics.com For instance, extracts from Rhazya stricta, which contain indole alkaloids, have demonstrated the potential to reduce blood glucose levels in animal models. numberanalytics.com The mechanisms can be varied, including the inhibition of enzymes like α-amylase and α-glucosidase, or effects on insulin (B600854) secretion and sensitivity. researchgate.net

Regarding malaria, a life-threatening disease caused by Plasmodium parasites, the development of new therapeutics is a global health priority. Some natural and synthetic indole derivatives have exhibited antiplasmodial activity. greenskybio.com These compounds can interfere with various essential processes in the parasite's life cycle.

Table 4: Illustrative Antimalarial Activity of Dihydrochalcones Note: The following data is for compounds evaluated for antiplasmodial activity and is provided for illustrative purposes.

| Compound | IC50 (µM) against P. falciparum | Reference |

|---|---|---|

| (-)-Methyllinderatin | 5.64 | greenskybio.com |

| Linderatone | 10.33 | greenskybio.com |

| 2',6'-dihydroxy-4'-methoxydihydrochalcone | 12.69 | greenskybio.com |

This interactive table presents the antiplasmodial activity of select compounds.

Assessment of Cytotoxic Potential in Cellular Models

The evaluation of cytotoxicity is a fundamental aspect of drug discovery, providing insights into a compound's potential as an anticancer agent or its general toxicity profile. Cytotoxicity is typically assessed in vitro using various cancer cell lines. Common assays include the MTT assay, which measures cell viability, and the LDH assay, which quantifies cell membrane damage. numberanalytics.com

Indole derivatives have been a rich source of cytotoxic compounds, with some advancing to clinical use as anticancer drugs. The mechanisms of cytotoxicity are diverse and can include the inhibition of tubulin polymerization, induction of apoptosis, and interference with cell signaling pathways. mdpi.com While the cytotoxic potential of this compound has not been specifically reported, the indole scaffold is a well-established pharmacophore in the design of cytotoxic agents.

Table 5: Common In Vitro Cytotoxicity Assays This table outlines common methods used to assess cytotoxicity.

| Assay | Principle |

|---|---|

| MTT Assay | Measures the metabolic activity of viable cells by the reduction of MTT to a colored formazan (B1609692) product. numberanalytics.com |

| LDH Assay | Quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium. numberanalytics.com |

| Direct Contact Test | Involves direct contact of the test material with cultured cells to observe morphological changes and effects on cell growth. nih.gov |

This interactive table describes the principles behind various cytotoxicity assays.

In Vivo Biological Evaluation Approaches (Methodologies without specific outcome data)

To understand the true therapeutic potential and physiological effects of a compound, in vivo studies in animal models are essential. These studies provide crucial information on pharmacokinetics, efficacy, and safety that cannot be obtained from in vitro assays alone.

For the evaluation of anti-inflammatory activity, common in vivo models include carrageenan-induced paw edema in rodents, which assesses acute inflammation, and adjuvant-induced arthritis, which mimics chronic inflammatory conditions. nih.govaccscience.com The lipopolysaccharide (LPS) induced inflammation model is also used to study systemic inflammatory responses. sygnaturediscovery.com

The antioxidant activity of a compound in a living system can be evaluated by measuring biomarkers of oxidative stress in animal models. greenskybio.com This can involve inducing oxidative stress through various means and then assessing the compound's ability to mitigate the resulting damage by measuring levels of markers like malondialdehyde (MDA) and the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).

To assess acetylcholinesterase inhibitory activity in vivo, researchers may use models where cognitive deficits are induced, for example, by scopolamine. mdpi.com The ability of the test compound to reverse these deficits is then evaluated through behavioral tests like the Morris water maze or passive avoidance tests. mdpi.com Direct measurement of AChE activity in brain tissue can also be performed. neurology.orgumich.edu

Antidiabetic effects are typically studied in animal models of diabetes, which can be induced chemically with agents like streptozotocin (B1681764) or alloxan, or can be based on genetic predisposition. biotech-asia.orgnih.gov Key parameters measured include blood glucose levels, insulin levels, and glucose tolerance. springernature.com

For antimalarial drug screening, rodent models infected with Plasmodium species, such as Plasmodium berghei, are widely used. mdpi.commmv.org The primary endpoint is the reduction in parasitemia in treated animals compared to controls. ajpp.in More complex models, such as humanized mice or non-human primates, can also be employed for later-stage preclinical evaluation. mdpi.comnih.gov

The cytotoxic potential of a compound in vivo is often evaluated in the context of anticancer activity using xenograft models. numberanalytics.comnumberanalytics.com In these models, human cancer cells are implanted into immunocompromised mice, and the ability of the test compound to inhibit tumor growth is assessed. mdpi.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| 6-Hydroxy-2,7-dimethoxy-1,4-phenanthraquinone |

| 6-bromotryptamine A |

| (-)-Methyllinderatin |

| Linderatone |

| 2',6'-dihydroxy-4'-methoxydihydrochalcone |

| Carrageenan |

| Lipopolysaccharide (LPS) |

| Malondialdehyde (MDA) |

| Superoxide dismutase (SOD) |

| Catalase (CAT) |

| Scopolamine |

| Streptozotocin |

| Alloxan |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) |

| Lactate dehydrogenase (LDH) |

Advanced Applications and Research Potential of 2 Hydroxymethyl 1h Indol 6 Ol

Role as a Key Synthetic Intermediate in Organic Synthesis

The architecture of 2-(Hydroxymethyl)-1H-indol-6-OL strongly suggests its potential as a versatile synthetic intermediate. The indole (B1671886) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals and biologically active natural products. The presence of both a hydroxymethyl group at the 2-position and a hydroxyl group at the 6-position offers multiple sites for chemical modification, making it a valuable building block for creating more complex molecules.

The hydroxyl group on the benzene (B151609) ring and the hydroxymethyl group on the pyrrole (B145914) ring can be selectively protected and activated. This allows for a stepwise and controlled introduction of various functionalities, leading to a diverse array of substituted indole derivatives. For instance, the 6-hydroxyl group could be a precursor for ether or ester linkages, while the 2-hydroxymethyl group could be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution reactions. These transformations are fundamental in the synthesis of potential therapeutic agents, including but not limited to, kinase inhibitors, antiviral compounds, and central nervous system agents.

Development of Functional Materials through Non-Covalent Interactions

The field of materials science increasingly relies on the principles of supramolecular chemistry, where non-covalent interactions govern the assembly of molecules into functional architectures. The structure of this compound is ripe with features that can participate in such interactions. The N-H of the indole ring, the O-H of the 6-hydroxyl group, and the O-H of the 2-hydroxymethyl group are all potent hydrogen bond donors. The oxygen atoms and the electron-rich indole ring system can act as hydrogen bond acceptors.

These multiple hydrogen bonding sites could be exploited to design and synthesize self-assembling monolayers, liquid crystals, or porous organic frameworks. The π-system of the indole ring can also engage in π-π stacking interactions, further contributing to the stability and order of supramolecular assemblies. The interplay of these non-covalent forces could lead to the development of novel functional materials with applications in sensors, organic electronics, and drug delivery systems. However, empirical studies are needed to validate these theoretical possibilities.

Contributions to Diversified Chemical and Agro-Chemical Industries

While direct evidence is lacking, the structural motifs within this compound hint at potential applications in the broader chemical and agrochemical sectors. Indole derivatives are known to exhibit a range of biological activities, including plant growth regulation. The famous auxin, indole-3-acetic acid, is a prime example. It is conceivable that derivatives of this compound could be synthesized and screened for similar or novel plant growth-promoting or herbicidal activities.

In the chemical industry, indole compounds are utilized as precursors for dyes, pigments, and fragrances. The specific substitution pattern of this compound could lead to the creation of novel colorants or fragrance components with unique properties. Furthermore, its antioxidant potential, a common feature of phenolic compounds, could be explored for applications as stabilizers in polymers or other industrial formulations.

Q & A

Basic: What established synthetic methodologies are applicable for 2-(Hydroxymethyl)-1H-indol-6-OL, and how do reaction parameters influence yield?

Answer:

Synthesis of hydroxymethyl-substituted indoles typically involves functionalization of the indole core. While direct methods for this compound are not explicitly documented in the provided evidence, analogous strategies from indole derivative syntheses can be adapted:

- Cu-catalyzed coupling : and describe triazole-substituted indoles synthesized via CuI-catalyzed click chemistry in PEG-400:DMF . For hydroxymethylation, similar catalytic conditions (e.g., Cu-mediated hydroxymethyl group introduction) or protective group strategies (e.g., TEMPO-mediated oxidation) may apply.

- Critical parameters : Reaction time (12–24 hours), temperature (room temperature to 70°C), and solvent polarity (PEG-400:DMF enhances solubility of polar intermediates) significantly affect yields. reports a 30% yield for triazole derivatives, suggesting optimization of stoichiometry and catalyst loading (e.g., 1.1 equiv alkyne, 1.0 equiv CuI) is critical .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers indicate successful synthesis?

Answer:

Key techniques include:

- 1H/13C NMR : Hydroxymethyl protons (CH2OH) resonate at δ 4.5–5.0 ppm (triplet, J = 6–7 Hz), while the indolic NH appears as a broad peak at δ ~10–12 ppm. Aromatic protons in the 6-hydroxyl-substituted indole ring show signals at δ 6.5–7.5 ppm (doublets/double doublets) .

- HRMS : Molecular ion [M+H]+ should match the exact mass (e.g., C10H10NO2 requires m/z 190.0743). uses FAB-HRMS to confirm triazole derivatives (m/z 335.1512) .

- TLC : Rf values in 70:30 EtOAc:hexane (~0.33–0.49) help monitor reaction progress .

Advanced: How can researchers address discrepancies in NMR data (e.g., unexpected splitting or shifts) for this compound derivatives?

Answer:

Contradictions may arise from:

- Solvent effects : Deuterated DMSO (used in ) vs. CDCl3 can shift NH and OH peaks .

- Tautomerism : Hydroxymethyl groups may exhibit rotameric splitting in 1H NMR. Variable-temperature NMR (e.g., 25–60°C) can resolve overlapping signals.

- Impurities : Side products (e.g., over-oxidized aldehydes) require rigorous purification via flash chromatography (70:30 EtOAc:hexane) or recrystallization .

Advanced: What strategies improve low yields (<40%) in hydroxymethyl-indole syntheses?

Answer:

- Catalyst optimization : Replace CuI with Pd-based catalysts for milder conditions. ’s 30% yield highlights the need for fresh catalysts and inert atmospheres to prevent oxidation .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility, but PEG-400 reduces side reactions in .

- Protective groups : Acetyl or silyl protection of the hydroxymethyl group during synthesis can prevent undesired side reactions.

Basic: What are the stability and storage recommendations for this compound?

Answer:

- Stability : Indole derivatives with hydroxyl groups are prone to oxidation. Store at –20°C under nitrogen or argon.

- Handling : Use amber vials to prevent photodegradation. ’s SDS for a related indole compound recommends storage in a dry, well-ventilated area .

Advanced: How does the hydroxymethyl group influence the reactivity of this compound in electrophilic substitutions?

Answer:

- Electronic effects : The hydroxymethyl group (–CH2OH) is electron-donating, directing electrophiles to C3 and C7 positions of the indole ring. Compare with methoxy groups in ’s 5-methoxy-1H-indol-6-yl acetate, where methoxy directs substitution to C4 .

- Steric effects : Hydroxymethyl’s bulkiness may hinder reactions at C2. Computational studies (e.g., DFT) can predict regioselectivity, as seen in docking analyses for similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.